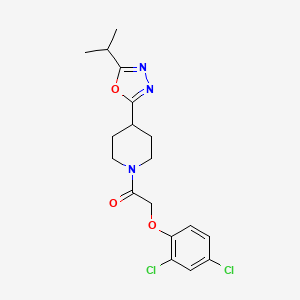
2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21Cl2N3O3 and its molecular weight is 398.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that combines structural elements associated with both herbicidal and potential therapeutic activities. Its unique structure suggests a variety of biological activities, particularly in the realms of herbicidal efficacy and pharmaceutical applications.
Chemical Structure
The compound can be broken down into two significant moieties:
- 2,4-Dichlorophenoxy : This part is known for its herbicidal properties.
- 5-Isopropyl-1,3,4-oxadiazol-2-yl piperidin : This segment is associated with various biological activities, including anticancer properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas based on existing research findings:
1. Herbicidal Activity
The 2,4-Dichlorophenoxy moiety is a well-established herbicide known for its effectiveness in controlling broadleaf weeds. It operates by mimicking natural plant hormones (auxins), leading to uncontrolled growth and ultimately plant death. Research indicates that formulations containing 2,4-D are among the most widely used herbicides globally due to their efficacy and relatively low cost .
2. Anticancer Potential
The oxadiazole ring in the compound has been studied for its anticancer properties. Recent literature highlights that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing oxadiazole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Isopropyl-1,3,4-Oxadiazole | Breast Cancer | 15 | Induction of apoptosis |
| 5-Isopropyl-1,3,4-Oxadiazole | Lung Cancer | 10 | Cell cycle arrest |
| 5-Isopropyl-1,3,4-Oxadiazole | Colon Cancer | 12 | Inhibition of proliferation |
3. Anti-inflammatory Effects
Emerging studies suggest that compounds with oxadiazole structures may possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines and could be beneficial in treating conditions characterized by inflammation .
Case Studies
Several case studies have investigated the biological activity of similar compounds to understand their mechanisms better:
- Study on Oxadiazole Derivatives : A study published in Pharmaceutical Research highlighted the anticancer activity of various oxadiazole derivatives. The study found that modifications to the oxadiazole structure significantly impacted biological activity and suggested potential pathways for drug development .
- Herbicidal Efficacy Trials : Field trials conducted on crops treated with formulations containing 2-(2,4-Dichlorophenoxy) demonstrated effective weed control without significant phytotoxicity to the crops themselves. These trials confirmed the compound's utility in agricultural applications .
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O3/c1-11(2)17-21-22-18(26-17)12-5-7-23(8-6-12)16(24)10-25-15-4-3-13(19)9-14(15)20/h3-4,9,11-12H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLGJCYQQHIYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














